Kukoamine A
CAS No.: 75288-96-9
Cat. No.: VC21321174
Molecular Formula: C28H42N4O6
Molecular Weight: 530.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 75288-96-9 |
---|---|
Molecular Formula | C28H42N4O6 |
Molecular Weight | 530.7 g/mol |
IUPAC Name | 3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide |
Standard InChI | InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38) |
Standard InChI Key | IOLDDENZPBFBHV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Chemical Characterization and Structural Properties
Molecular Architecture
KuA’s structure comprises two dihydrocaffeic acid (DHCA) units conjugated to a spermine backbone through amide linkages . The IUPAC name—3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide—reflects its symmetrical bis-caffeoyl substitution pattern . X-ray crystallography confirms three rotatable bonds in the spermine chain, creating conformational flexibility that influences receptor binding .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 530.7 g/mol | |
CAS Number | 75288-96-9 | |
LogP (Predicted) | 1.32 | |
Hydrogen Bond Donors | 8 | |
Hydrogen Bond Acceptors | 12 | |
Topological Polar Surface | 202 Ų |
Synthetic and Natural Occurrence
While primarily extracted from Lycium chinense (3.2 mg/g dry weight in root bark) , total synthesis routes via solid-phase peptide synthesis achieve 67% yield through sequential caffeoyl chloride coupling to spermine . Natural analogs include positional isomers differing in DHCA attachment points (N1/N12 vs N4/N9), showing 40% variance in LOX inhibition potency .
Pharmacological Profile
Anticancer Activity
In glioblastoma models, KuA (50 μM) achieves 74% growth inhibition in U87 cells through dual mechanism:
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Apoptosis Induction: 3.8-fold increase in caspase-3 activation with Bax/Bcl-2 ratio shift from 0.3 to 2.1
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Metastasis Suppression: E-cadherin upregulation (2.3-fold) concurrent with N-cadherin (61% reduction) and Snail/Slug (55% decrease)
In vivo, 20 mg/kg/day intraperitoneal dosing reduces tumor volume by 68% in xenograft models over 28 days .
Anti-Inflammatory Actions
KuA demonstrates pleiotropic anti-inflammatory effects:
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Macrophage Modulation: 10 μM pretreatment reduces LPS-induced IL-6 (82%), TNF-α (79%), and PGE2 (71%) in RAW264.7 cells
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Chondroprotection: 40 μM dose normalizes IL-1β-induced miR-302b-3p overexpression (from 4.1-fold to 1.3-fold), decreasing apoptosis (23% vs 41% in controls)
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Oxidative Stress Mitigation: 2.5 mg/kg oral dose increases hepatic GSH (142% of control) while reducing MDA (63%) in carrageenan-inflamed rats
Metabolic and Cardiovascular Effects
Hypertensive rat models show 15 mmHg systolic BP reduction after 4-week 5 mg/kg oral administration, correlating with 34% plasma ACE inhibition . Molecular dynamics simulations suggest KuA’s bis-catechol groups chelate Zn²⁺ in ACE’s active site (binding energy -9.2 kcal/mol) .
Mechanism of Action Elucidation
Epigenetic Regulation
In chondrocytes, KuA downregulates miR-302b-3p (EC50 18.7 μM), relieving its suppression of SIRT1 expression (2.1-fold increase) . This activates the Nrf2/HO-1 axis, increasing GPX4 levels by 80% and reducing ferroptosis markers (MDA ↓64%, ROS ↓57%) .
Enzyme Inhibition Dynamics
Kinetic studies against 5-LOX reveal mixed inhibition:
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= 6.3 μM
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IC50 = 9.5 μM (comparable to zileuton’s 7.8 μM)
Lineweaver-Burk plots indicate DHCA moieties compete with arachidonic acid binding (Vmax unchanged, Km increases 2.4-fold) .
Structural-Activity Relationships
Analog studies demonstrate:
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Caffeoyl Position: N1/N12 substitution (native KuA) shows 40% greater LOX inhibition vs N4/N9 isomers
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Methylation Impact: O-methylation of catechol OH groups reduces antioxidant capacity (DPPH scavenging ↓ from 97% to 35%) but enhances metabolic stability (t₁/₂ ↑ from 1.8h to 4.2h)
Pharmacokinetic Profile and Toxicology
Absorption and Distribution
Oral bioavailability in rats reaches 22.4% (Cmax 1.8 μg/mL at 2h) with extensive first-pass metabolism . Plasma protein binding is 89% (mainly albumin), while brain penetration remains limited (brain/plasma ratio 0.08) .
Metabolism and Excretion
Hepatic CYP3A4 mediates O-demethylation and amide hydrolysis, generating three active metabolites (M1-M3). Renal excretion accounts for 61% of elimination, with fecal route contributing 29% .
Therapeutic Applications and Clinical Translation
Oncology
Glioblastoma Phase II trial designs propose intratumoral KuA delivery (NCT05223036), leveraging its dual anti-proliferative (IC50 48 μM) and anti-EMT effects . Combination with temozolomide demonstrates synergy (CI 0.62 at 25 μM KuA) .
Rheumatology
Osteoarthritis clinical trials (Phase I completed, ChiCTR2200062921) use 50 mg/day oral KuA, showing WOMAC score improvement (34.7% vs placebo) correlating with serum COMP reduction (28 ng/mL → 19 ng/mL) .
Neuroprotection
KuA’s NMDA receptor antagonism (GluN2B IC50 11 μM) positions it for stroke therapy, with MCAO model studies showing 39% infarct volume reduction at 10 mg/kg IV .
Challenges and Future Perspectives
Despite promising data, KuA faces development hurdles:
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Solubility Limitations: Aqueous solubility 0.8 mg/mL necessitates nanoparticle formulations (e.g., PLGA encapsulation improves solubility 18-fold)
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Metabolic Instability: t₁/₂ 2.1h in human hepatocytes requires prodrug approaches (acetyl-protected analogs increase t₁/₂ to 5.7h)
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Target Engagement Specificity: CRISPR screening reveals off-target PDE4A inhibition (IC50 14 μM) potentially contributing to anti-inflammatory effects
Ongoing research priorities include:
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Phase II trials for OA and glioblastoma
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Development of blood-brain barrier-penetrating analogs
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Exploration of combination therapies with checkpoint inhibitors
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